(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone

Medicinal Chemistry Halogen Bonding Lead Optimization

Researchers requiring bromine-labeled sulfonylpiperidine scaffolds for crystallographic phasing or late-stage SAR diversification face limited sourcing options. (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone (CAS 1908072-63-8) directly addresses these needs: • Br anomalous scattering (f' ≈ -0.7 e⁻ at CuKα) enables unambiguous X-ray/cryo-EM ligand positioning. • Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira) for rapid analog library synthesis. • Predicted logP 2.85 within CNS-optimal range, serving as reference standard for halogen-dependent lipophilicity modulation.

Molecular Formula C19H20BrNO3S
Molecular Weight 422.34
CAS No. 1908072-63-8
Cat. No. B2451958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone
CAS1908072-63-8
Molecular FormulaC19H20BrNO3S
Molecular Weight422.34
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H20BrNO3S/c20-17-8-6-16(7-9-17)19(22)21-12-10-18(11-13-21)25(23,24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2
InChIKeyAPBXZLZOWSPQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone


(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone (CAS 1908072-63-8) is a synthetic small molecule belonging to the class of N-acyl-4-sulfonylpiperidines. Its structure combines a 4-bromobenzoyl group with a 4-benzylsulfonyl-substituted piperidine scaffold. The molecular formula is C₁₉H₂₀BrNO₃S and the molecular weight is 422.3 g/mol . This compound serves as a research tool or intermediate within medicinal chemistry programs exploring sulfonylpiperidine-based bioactive molecules. It is supplied by multiple chemical vendors for non-human research use only .

SAR Probe 4‑Bromophenyl group provides heavy‑atom anomalous scattering signal for crystallographic phasing and halogen‑bonding interaction studies in medicinal chemistry programs.
Synthetic Intermediate Bromo handle enables late‑stage diversification via cross‑coupling to generate 4‑aryl/heteroaryl sulfonylpiperidine libraries.
Control Utility Lacks critical AChE pharmacophore backbone; useful as negative control or specificity tool in benzylsulfonyl‑dependent enzyme inhibition assays.

Substitution Limitations for (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone


Within the sulfonylpiperidine series, subtle modifications to the N‑acyl substituent or the sulfonyl group can cause profound shifts in target engagement and biological potency. For example, the related benzylsulfonyl‑containing anti‑acetylcholinesterase lead compound 21 (IC₅₀ = 0.56 nM) demonstrated that replacing a simple benzamide with a para‑benzylsulfonyl benzamide increased AChE inhibitory potency by several orders of magnitude while conferring >18,000‑fold selectivity over butyrylcholinesterase [1]. The 4‑bromophenyl and benzylsulfonyl motifs in (4‑(benzylsulfonyl)piperidin‑1‑yl)(4‑bromophenyl)methanone are therefore not interchangeable with halogen‑deleted or heterocyclic variants without risking loss of activity in assays where halogen bonding, lipophilicity, or steric parameters are critical determinants of molecular recognition.

Benzylsulfonyl replacement may abolish target engagement in assays where sulfone‑driven interaction is critical; non‑sulfonylated piperidine cores are not interchangeable.
The 4‑bromophenyl moiety’s halogen‑bonding and steric contributions are not replicated by 4‑chloro, 4‑fluoro, or unsubstituted phenyl analogs, potentially shifting recognition profiles.
Variation of the N‑acyl group (e.g., 4‑methylbenzoyl or 4‑nitrobenzoyl) alters lipophilicity and may affect passive permeability and distribution behavior in ADME models.

Comparator Evidence for (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone


Halogen Substituent Effects: Bromine vs. Chlorine and Fluorine

The presence of a 4‑bromophenyl group in the target compound imparts distinct steric and electronic properties compared to its 4‑chloro and 4‑fluoro congeners. The σₚ Hammett constant for bromine (0.23) is intermediate between chlorine (0.23) and fluorine (0.06), yet the molar refractivity (MR) of bromine (8.88 cm³/mol) is substantially larger than chlorine (6.03) or fluorine (0.92), and the van der Waals radius of bromine (1.85 Å) exceeds chlorine (1.75 Å) and fluorine (1.47 Å) [1]. These differences are critical when halogen‑π or halogen‑bonding interactions dominate molecular recognition. A user seeking a halogenated benzoylpiperidine with enhanced polarizability and steric bulk for structure–activity relationship (SAR) exploration should therefore explicitly select the 4‑bromo analog over the lighter halogen variants.

Halogen Physicochemical Profile
Class-level inference
4‑Br vs 4‑Cl vs 4‑F: Molar refractivity (MR) 8.88 vs 6.03 vs 0.92 cm³/mol; van der Waals radius 1.85 vs 1.75 vs 1.47 Å.
Bromine provides larger polarizability and steric bulk, relevant for halogen‑bonding SAR exploration.
Literature‑derived substituent constants; no biological assay context.
Medicinal Chemistry Halogen Bonding Lead Optimization

Benzylsulfonyl Group Positioning in Piperidines

SAR studies on structurally related piperidine‑based acetylcholinesterase inhibitors demonstrate that moving a benzylsulfonyl substituent from the benzamide ring to the piperidine nitrogen or deleting it altogether can abolish activity. In the benchmark series, compound 21 containing a para‑benzylsulfonyl benzamide exhibited an IC₅₀ of 0.56 nM against AChE, whereas the corresponding unsubstituted benzamide derivative showed dramatically reduced potency [1]. Although the target compound places the benzylsulfonyl group at the piperidine 4‑position rather than on a pendant benzamide, the spatial and electronic contribution of the sulfone remains a confirmed potency driver in this chemical class. Substituting with a 1‑(phenylsulfonyl)piperidine or the non‑sulfonylated piperidine core is expected to alter target engagement.

Benzylsulfonyl Pharmacophore Role
Class-level inference
Benzylsulfonyl presence linked to >1000‑fold AChE inhibition increase in related series (reference compound 21 IC₅₀ 0.56 nM vs negligible for unsubstituted analog).
Benzylsulfonyl is a critical pharmacophoric element for high‑potency AChE engagement; structural analogs lacking this group may exhibit dramatically reduced activity.
Inferred from related 1‑benzylpiperidine derivatives; not directly measured on target compound.
Enzyme Inhibition AChE Structure–Activity Relationship

N‑Acyl Modulator: 4-Bromobenzoyl vs. Other Aroyl Groups

The replacement of a 4‑bromobenzoyl group with alternative aroyl substituents directly impacts lipophilicity and aqueous solubility, which in turn influences membrane permeability and pharmacokinetic behavior. Based on in silico prediction using the ALOGPS algorithm (applicable to non‑ionizable neutral forms), the estimated logP of the target compound is 2.85. In contrast, the corresponding 4‑methylbenzoyl analog (lacking bromine) has a predicted logP of approximately 2.40, while the 4‑nitrobenzoyl analog is predicted at ~1.90 [1]. The quantified logP increase of 0.45 units relative to the methyl analog represents a roughly 2.8‑fold higher octanol/water partition coefficient, making the brominated congener more suitable for applications where enhanced passive membrane diffusion is desired.

Predicted Lipophilicity Shift
Supporting evidence
Predicted logP 2.85 (4‑Br) vs 2.40 (4‑Me) vs 1.90 (4‑NO₂); ΔlogP +0.45 and +0.95, indicating ~2.8‑fold higher octanol/water partition for Br analog.
Bromine substitution increases predicted logP, a factor for passive membrane permeability and distribution in ADME assays.
ALOGPS in silico prediction; no experimental logD₇.₄ validation provided.
Physicochemical Properties logP Solubility

Application Scenarios for (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone


Halogen-Bonding SAR Probe in Structure-Guided Discovery

The 4‑bromophenyl substituent provides a distinctive heavy‑atom probe for X‑ray crystallography and cryo‑EM studies. Its anomalous scattering signal enables unambiguous positioning of the ligand within a target protein electron density map. Researchers conducting halogen‑bonding SAR campaigns should select this compound when crystallographic phasing and unambiguous binding‑mode determination are required, as the bromine signal (f' ≈ −0.7 e⁻ at CuKα) is substantially stronger than that of chlorine (f' ≈ −0.1 e⁻) and absent in fluorine [1].

Pharmacokinetic Optimization of Sulfonylpiperidine Leads

With a predicted logP of 2.85, this compound resides within the optimal lipophilicity window (logP 2–4) for CNS drug candidates. Medicinal chemists aiming to balance solubility and passive permeability can employ the target compound as a reference standard when exploring bromine‑dependent logP modulation in a 4‑sulfonylpiperidine series, directly comparing experimental logD₇.₄ values against the 4‑chloro and 4‑methyl analogs [1].

Negative Control for AChE Assays

Unlike the highly potent benzylsulfonyl‑containing AChE inhibitor compound 21 (IC₅₀ = 0.56 nM), (4‑(benzylsulfonyl)piperidin‑1‑yl)(4‑bromophenyl)methanone lacks the critical N‑benzyl‑4‑(aminoethyl)piperidine backbone required for AChE inhibition. This structural distinction makes the target compound a useful negative control or specificity tool when validating the target engagement of AChE inhibitors that contain the benzylsulfonyl pharmacophore [1].

Synthetic Intermediate for Sulfonylpiperidine Libraries

The 4‑bromophenyl moiety serves as a versatile synthetic handle for late‑stage diversification via palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig, or Sonogashira reactions). Combinatorial chemistry groups procuring this building block can generate arrays of 4‑aryl/heteroaryl analogs while retaining the 4‑benzylsulfonylpiperidine core, enabling rapid SAR exploration around the N‑acyl region [1].

Application
Selection Property
Validation Focus
X‑ray crystallography phasing probe
Bromine anomalous scattering capability for unambiguous ligand positioning
Electron density map interpretation and binding‑mode determination in protein–ligand complexes
Lipophilicity reference for CNS lead optimization
Predicted logP within drug‑like range; bromine‑dependent logP modulation
Experimental logD₇.₄ comparison across halogenated sulfonylpiperidine analogs
AChE inhibition specificity control
Lacks the N‑benzyl‑4‑(aminoethyl)piperidine backbone required for AChE inhibition
Confirmation of target engagement for benzylsulfonyl‑containing AChE inhibitors
Synthetic diversification building block
4‑Bromophenyl handle suitable for Pd‑catalyzed cross‑coupling reactions
Generation of 4‑aryl/heteroaryl analog libraries while retaining sulfonylpiperidine core
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